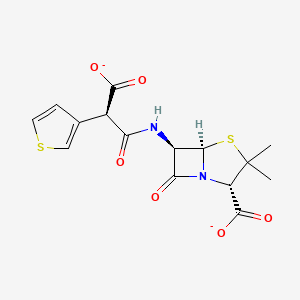

Ticarcillin(2-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ticarcillin(2-) is a penicillinate anion. It is a conjugate base of a ticarcillin.

Aplicaciones Científicas De Investigación

Clinical Applications

Ticarcillin is often employed in the treatment of serious infections, particularly those caused by Pseudomonas aeruginosa and other resistant bacteria. Its combination with clavulanic acid (Timentin) enhances its efficacy against beta-lactamase producing organisms.

Case Studies

- Severe Infections : In a study involving 40 patients with life-threatening infections, Ticarcillin-clavulanate was administered intravenously. The treatment resulted in clinical cures in 36 patients, including cases of malignant otitis externa and infected burns. Notably, it was effective even against some strains resistant to Ticarcillin alone .

- In Vitro Studies : Research demonstrated a synergistic effect between Ticarcillin and clavulanate against Enterobacteriaceae, highlighting its potential in treating infections caused by resistant strains .

Microbiology Applications

In microbiological research, Ticarcillin serves as a selective agent in culture media. Its ability to inhibit certain bacterial growth allows researchers to isolate and study specific bacterial strains.

Applications in Research

- Gene Uptake Studies : Ticarcillin is used to prevent the formation of satellite colonies during gene uptake experiments in bacteria, providing a clearer assessment of transformation efficiency .

- Plant Molecular Biology : It has been utilized in agrobacterium-mediated genetic transformation studies without adversely affecting plant regeneration processes, making it a valuable tool in plant biotechnology .

Comparative Efficacy

A comparative analysis of Ticarcillin-clavulanate versus piperacillin-tazobactam highlighted a lower incidence of neutropenia associated with the former. This finding suggests that Ticarcillin may be a safer option for pediatric patients requiring antibiotic therapy .

Summary Table of Applications

| Field | Application | Key Findings/Notes |

|---|---|---|

| Clinical Medicine | Treatment of severe infections | Effective against resistant strains |

| Microbiology | Selective agent in culture media | Facilitates isolation and study of specific bacteria |

| Molecular Biology | Gene uptake studies | Prevents satellite colony formation |

| Plant Biotechnology | Agrobacterium-mediated transformation | No negative impact on plant regeneration |

Análisis De Reacciones Químicas

β-Lactam Ring Reactivity and Antibacterial Action

The β-lactam ring in ticarcillin(2-) undergoes nucleophilic attack by penicillin-binding proteins (PBPs) in bacterial cell walls, irreversibly acylating serine residues and inhibiting peptidoglycan cross-linking. This reaction disrupts cell wall synthesis, leading to bacterial lysis .

Key Reaction:

Ticarcillin 2 +PBP→Acylated PBP+Inactivated lactam

Interaction with β-Lactamases

Ticarcillin(2-) is susceptible to hydrolysis by β-lactamases, enzymes that cleave the β-lactam ring. This reaction inactivates the antibiotic:

Ticarcillin 2 +β Lactamase→Inactive penicilloate+H2O

Enzymatic Degradation Data:

| β-Lactamase Class | Susceptibility | Clavulanic Acid Inhibition |

|---|---|---|

| Class A (TEM-1) | High | Yes (IC₅₀: 0.1 µM) |

| Class C (AmpC) | Moderate | No |

| Class B (Metallo) | Resistant | No |

Clavulanic acid, a β-lactamase inhibitor, forms a covalent adduct with Class A enzymes, preventing ticarcillin(2-) hydrolysis .

Acid-Base Reactions and Stability

The two carboxylate groups in ticarcillin(2-) participate in pH-dependent equilibria:

Ticarcillin 2 +H+↔Ticarcillin 1 (pKa≈2.7 and 3.3)[3]

Stability Considerations:

-

Aqueous Solution: Degrades rapidly at pH < 3 or > 8 via β-lactam hydrolysis .

-

Metal Binding: Forms complexes with divalent cations (e.g., Mg²⁺, Ca²⁺), reducing bioavailability .

Degradation

Major degradation products include:

-

Penicilloic Acid: β-Lactam ring hydrolysis under acidic/basic conditions .

-

Thiophene Oxidation: Side-chain sulfur oxidation to sulfoxide at high temperatures .

Structural Modifications and Reactivity

The thiophene moiety enhances stability against staphylococcal β-lactamases compared to carbenicillin. Substituent effects include:

| Structural Feature | Reactivity Impact |

|---|---|

| 3-Thienyl Group | Steric hindrance reduces enzyme binding efficiency |

| Carboxylate at C2/C6 | Enhances water solubility and ionic interactions |

Propiedades

Fórmula molecular |

C15H14N2O6S2-2 |

|---|---|

Peso molecular |

382.4 g/mol |

Nombre IUPAC |

(2S,5R,6R)-6-[[(2R)-2-carboxylato-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C15H16N2O6S2/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23)/p-2/t7-,8-,9+,12-/m1/s1 |

Clave InChI |

OHKOGUYZJXTSFX-KZFFXBSXSA-L |

SMILES isomérico |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CSC=C3)C(=O)[O-])C(=O)[O-])C |

SMILES canónico |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.